molecular formula C22H29N3O4S B2885485 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-01-0

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Katalognummer B2885485
CAS-Nummer: 897612-01-0
Molekulargewicht: 431.55
InChI-Schlüssel: HTEBVRCZXUCERC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is complex, contributing to its multifaceted nature. Unfortunately, specific details about its molecular structure were not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide were not found, related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Activity

Compounds structurally related to 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated for their antifungal and antimicrobial properties. A study by Laurent et al. (2010) synthesized a library of 4-(4-phenylpiperazine-1-yl)benzamidines, showing significant in vitro activity against Pneumocystis carinii. Similarly, Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole derivatives with antimicrobial activities determined by the microdilution method, demonstrating promising activity against P. aeruginosa.

Enzyme Inhibition for Therapeutic Applications

Several studies have investigated the inhibition of specific enzymes, which could suggest therapeutic applications for similar compounds. Ulus et al. (2013) synthesized acridine sulfonamide compounds inhibiting cytosolic carbonic anhydrase isoforms, with high affinity for hCA II and VII. This suggests potential for treating conditions related to enzyme dysregulation. Abdoli et al. (2018) explored benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms, demonstrating their effectiveness and suggesting a promising class of inhibitors for therapeutic use.

Anticancer Research

Compounds with structural similarities have been evaluated for their potential anticancer activities. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against various human cancer cell lines, finding several compounds with potent cytotoxic activity. This research indicates the potential of structurally similar compounds for cancer treatment.

Enzymatic Metabolism Studies

Understanding the metabolic pathways of related compounds can provide insights into their pharmacokinetics and therapeutic potential. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the cytochrome P450 enzymes involved. This study aids in understanding how similar compounds might be metabolized in the body, impacting their development as therapeutic agents.

Wirkmechanismus

    Target of Action

    • Additionally, the compound interacts with butyrylcholinesterase (BuChE) , which possesses wider substrate specificity than AChE and modulates acetylcholine levels, enhancing cognitive functions .

    Mode of Action

    • By inhibiting AChE, it increases the availability of ACh, which is crucial for learning, memory, and cognitive function .

    Biochemical Pathways

    • AChE inhibition by this compound helps maintain ACh levels, potentially alleviating AD symptoms .

    Pharmacokinetics

    • Excretion : Elimination occurs via urine and feces .

    Result of Action

    • By selectively inhibiting AChE, the compound may temporarily relieve AD symptoms .

    Action Environment

    • Stability studies are essential to understand its behavior under different conditions .

Eigenschaften

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBVRCZXUCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.